1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCTWDASUQVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378303 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7594-49-2 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol, a unique halogenated alcohol with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and key applications, with a focus on the mechanistic rationale behind its utility and detailed protocols for its use.

Introduction: A Molecule of Strategic Importance

This compound, also known as 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol, is a halogenated organic compound characterized by the presence of two trifluoromethyl groups and a trichloromethyl group attached to an ethanol backbone.[1] This unique combination of electron-withdrawing groups imparts distinct chemical and biological properties, making it a valuable building block and reagent in specialized applications.

The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] this compound serves as a key intermediate for the introduction of these crucial functionalities into organic molecules. Its structural features also suggest potential applications in materials science and as a biologically active agent itself.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7594-49-2 | [1] |

| Molecular Formula | C₄HCl₃F₆O | [1][5] |

| Molecular Weight | 285.40 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 139 °C | [4] |

| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | [5] |

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, the preparation of analogous compounds provides a strong indication of the likely synthetic route. The synthesis of the structurally related 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol involves the reaction of chloral with chlorobenzene.[4] A plausible and mechanistically sound approach for the synthesis of this compound involves the nucleophilic addition of a trichloromethanide anion to hexafluoroacetone.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a hypothetical protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Materials:

-

Chloroform (CHCl₃), anhydrous

-

Hexafluoroacetone ((CF₃)₂CO), as a gas or condensed liquid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Trichloromethanide Anion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous chloroform (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure the complete formation of the trichloromethanide anion.

-

-

Nucleophilic Addition to Hexafluoroacetone:

-

Cool the reaction mixture containing the trichloromethanide anion to -78 °C using a dry ice/acetone bath.

-

Slowly bubble hexafluoroacetone gas (1.0 equivalent) through the cooled reaction mixture or add a pre-condensed solution of hexafluoroacetone in cold THF. The reaction is highly exothermic and the addition should be controlled to maintain the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Slowly quench the reaction by the dropwise addition of 1 M HCl at -78 °C until the mixture is acidic (check with pH paper).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a precursor for introducing the gem-bis(trifluoromethyl) moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a lead compound.[4]

Reagent for Trifluoromethylation

While not a direct trifluoromethylating agent in the same vein as Ruppert-Prakash reagent (TMSCF₃), this compound can be chemically modified to generate reactive intermediates for trifluoromethylation reactions. The presence of the hydroxyl group allows for its conversion into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions to deliver a trifluoromethyl group.

Biological Activity

The significant halogenation of this compound suggests potential biological activity. Halogenated organic compounds are known to exhibit a wide range of biological effects, and this compound is of interest in the fields of insecticide development and medicinal chemistry.[4] The mechanism of action likely involves interactions with various molecular targets such as enzymes and proteins, where the trifluoromethyl and trichloro groups can influence binding and function.[4]

Safety and Handling

As a highly halogenated organic compound, this compound must be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a specialized chemical with significant potential for researchers in organic synthesis and drug discovery. Its unique structure, rich in electron-withdrawing groups, makes it a valuable precursor for the synthesis of novel trifluoromethylated compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for harnessing its full potential in the development of new materials and therapeutics.

References

- This compound - Benchchem. (URL: )

- This compound | CAS 7594-49-2 | SCBT. (URL: )

-

bis(trifluoromethyl)diazomethane - Organic Syntheses Procedure. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

N-TRIFLUOROMETHYLTHIOSACCHARIN: A SHELF-STABLE ELECTROPHILIC TRIFLUOROMETHYLTHIOLATING REAGENT - Organic Syntheses Procedure. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Substituted 1,1,1-Triaryl-2,2,2-Trifluoroethanes and Processes for their Synthesis - NASA Technical Reports Server (NTRS). (URL: [Link])

-

Synthesis of bis-aryloxyfluoromethanes - Beilstein Archives. (URL: [Link])

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. (URL: [Link])

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. (URL: [Link])

- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google P

- WO1992000264A1 - Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol. (URL: )

-

Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol - Organic Syntheses. (URL: [Link])

-

1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Highly Fluorinated Alcohols

Fluorinated organic compounds have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine atoms, such as high electronegativity, lipophilicity, and metabolic stability, make them invaluable in the design of novel pharmaceuticals and advanced materials.[1][2][3] Highly fluorinated alcohols, in particular, serve as crucial building blocks and versatile solvents in organic synthesis.[1][2][3][4] This guide provides a detailed exploration of a plausible and scientifically grounded synthesis route for a specific highly fluorinated alcohol, 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol, a molecule with potential applications stemming from its unique combination of a trichloromethyl group and two trifluoromethyl groups.

Proposed Synthesis Route: Nucleophilic Addition of Trichloromethanide to Hexafluoroacetone

The most logical and efficient pathway for the synthesis of 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol involves the nucleophilic addition of a trichloromethanide anion to the highly electrophilic carbonyl carbon of hexafluoroacetone (HFA). This strategy is predicated on fundamental principles of organic reactivity and is analogous to well-established synthetic transformations.

Mechanistic Rationale

The core of this synthetic approach lies in the generation of the trichloromethanide anion (CCl₃⁻) and its subsequent reaction with hexafluoroacetone.

-

Generation of the Trichloromethanide Anion: Chloroform (CHCl₃), in the presence of a strong base, can be deprotonated to form the trichloromethanide anion. This is a classic acid-base reaction where the base abstracts the relatively acidic proton from chloroform.

-

Nucleophilic Attack: The highly reactive trichloromethanide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone. The strong electron-withdrawing effect of the two trifluoromethyl groups in HFA renders its carbonyl carbon exceptionally susceptible to nucleophilic attack.

-

Protonation: The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used or during aqueous workup, to yield the final product, 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol.

This proposed mechanism is strongly supported by the well-documented reactivity of both chloroform and hexafluoroacetone.

Visualizing the Synthesis Pathway

Figure 1: Proposed reaction pathway for the synthesis of 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol.

Experimental Protocol: A General Guideline

Materials and Equipment

| Material/Equipment | Specification |

| Reactants | |

| Hexafluoroacetone (HFA) | Gas or hydrate |

| Chloroform (CHCl₃) | Anhydrous, reagent grade |

| Potassium Hydroxide (KOH) | Anhydrous, powdered |

| Solvent | |

| Anhydrous Diethyl Ether | or Tetrahydrofuran (THF) |

| Apparatus | |

| Three-necked round-bottom flask | Appropriate volume |

| Condenser | With drying tube |

| Addition funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | |

| Low-temperature bath | e.g., Dry ice/acetone or cryocooler |

| Standard glassware | For workup and purification |

Step-by-Step Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Preparation: Anhydrous diethyl ether or THF is added to the flask, followed by powdered potassium hydroxide. The slurry is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Generation of Trichloromethanide: A solution of chloroform in the chosen anhydrous solvent is prepared and added dropwise to the cooled, stirred slurry of potassium hydroxide via the addition funnel. The mixture is stirred at this low temperature for a period to allow for the formation of the trichloromethanide anion.

-

Addition of Hexafluoroacetone: Hexafluoroacetone gas is then bubbled through the reaction mixture at a controlled rate, or a solution of HFA in the reaction solvent is added dropwise. The reaction is highly exothermic and the temperature should be carefully monitored and maintained at the low temperature.

-

Reaction Monitoring and Quenching: The reaction progress can be monitored by techniques such as thin-layer chromatography (TDC) or gas chromatography (GC) if appropriate standards are available. Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride, while maintaining the low temperature.

-

Workup and Isolation: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography on silica gel to yield the pure 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol.

Experimental Workflow Diagram

Figure 2: A generalized experimental workflow for the synthesis of 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol.

Conclusion and Future Perspectives

The synthesis of 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol via the nucleophilic addition of the trichloromethanide anion to hexafluoroacetone represents a highly plausible and scientifically sound approach. This in-depth guide provides the theoretical framework and a detailed, albeit general, experimental protocol for its preparation. The unique structural features of the target molecule, combining the bulky and electron-withdrawing trichloromethyl group with two trifluoromethyl moieties, suggest that it could exhibit interesting chemical and biological properties. Further research into the optimization of this synthesis and the exploration of the applications of this novel fluorinated alcohol is warranted and holds promise for advancements in various fields of chemical science.

References

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society - ACS Fall 2025. (n.d.). American Chemical Society. Retrieved from [Link]

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure and properties of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this unique fluorinated alcohol. The presence of two trifluoromethyl groups and a trichloromethyl group on a central ethanol scaffold imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. This guide will delve into the known structural aspects, physicochemical properties, and potential applications of this compound, while also highlighting areas where further research is warranted.

Introduction and Nomenclature

This compound is a halogenated alcohol with the chemical formula C₄HCl₃F₆O[1]. Its structure is characterized by a central carbon atom bonded to a hydroxyl group, a trichloromethyl group (-CCl₃), and two trifluoromethyl groups (-CF₃).

Systematic IUPAC Name: 1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol[1]

CAS Registry Number: 7594-49-2[1]

Common Synonyms:

-

This compound

-

2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol[1]

-

1,1,1,3,3,3-Hexafluoro-2-trichloromethyl-2-propanol

The strategic placement of highly electronegative fluorine and chlorine atoms on a small organic framework suggests a molecule with unique electronic and steric properties, making it a subject of interest for advanced chemical synthesis and drug design. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[2][3].

Molecular Structure and Properties

The molecular structure of this compound is defined by its central quaternary carbon, which creates a sterically hindered environment around the hydroxyl group.

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its heavy halogenation. The available data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄HCl₃F₆O | [1] |

| Molecular Weight | 285.4 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Refractive Index (@ 20°C) | 1.3860-1.3910 | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

The reaction would likely proceed by generating the trichloromethanide carbanion from chloroform (trichloromethane) using a suitable base. This carbanion would then act as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone. Subsequent protonation of the resulting alkoxide would yield the final product.

Expected Reactivity

The electron-withdrawing nature of the three halogenated methyl groups significantly influences the reactivity of the hydroxyl group. The acidity of the alcohol proton is expected to be considerably higher than that of ethanol due to the inductive effect of the surrounding electron-withdrawing groups. This enhanced acidity could make it a useful acidic solvent or a precursor for forming stable alkoxides.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound were not found in the conducted searches, we can predict the key features based on its molecular structure. A commercial source confirms that the product's identity conforms to its FTIR spectrum[1].

-

¹H NMR: A single singlet is expected for the hydroxyl proton. Its chemical shift would likely be downfield due to the electron-withdrawing environment. The exact position would be highly dependent on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: Four distinct carbon signals are anticipated: one for the trichloromethyl carbon, one for the quaternary carbon bearing the hydroxyl group, and one for the two equivalent trifluoromethyl carbons. The chemical shifts would be significantly influenced by the attached halogens.

-

¹⁹F NMR: A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

IR Spectroscopy: Key vibrational modes would include a broad O-H stretching band, C-H stretching (if any impurities are present), and strong C-F and C-Cl stretching absorptions in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (if observable) and characteristic fragmentation patterns, including the loss of halogen atoms and trifluoromethyl or trichloromethyl groups. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in identifying chlorine-containing fragments.

Applications in Research and Drug Development

The unique combination of a sterically hindered, acidic hydroxyl group and the presence of two trifluoromethyl groups makes this compound a potentially valuable building block in medicinal chemistry and materials science.

Role of the Trifluoromethyl Group in Drug Design

The incorporation of trifluoromethyl groups into drug candidates is a widely used strategy to enhance their pharmacological properties. The -CF₃ group can:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation[2].

-

Enhance Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability[2].

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups.

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions[2].

Given these properties, this compound could serve as a precursor for introducing the bis(trifluoromethyl)carbinol moiety into larger molecules, a substructure that could impart desirable pharmacological characteristics.

Safety and Handling

Based on available safety data sheets, this compound is a hazardous substance that requires careful handling.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a properly ventilated fume hood with appropriate personal protective equipment.

Conclusion and Future Outlook

This compound is a fascinating molecule with a unique structural arrangement of highly electronegative atoms. While its physicochemical properties and potential applications are of considerable interest, a comprehensive understanding is currently hampered by the limited availability of detailed synthetic protocols and spectroscopic characterization data in the public domain.

Future research should focus on:

-

The development and publication of a robust and scalable synthesis for this compound.

-

Full spectroscopic characterization (NMR, IR, MS) and, if possible, single-crystal X-ray diffraction to elucidate its precise three-dimensional structure.

-

Exploration of its reactivity, particularly the chemistry of its acidic hydroxyl group.

-

Investigation of its utility as a building block in the synthesis of novel pharmaceuticals and advanced materials.

As a Senior Application Scientist, I believe that a deeper investigation into this compound could unlock new avenues in fluorinated material design and drug discovery. The insights provided in this guide are intended to serve as a foundation for such future endeavors.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

1H and 19F NMR spectra of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound. This molecule, with the chemical formula C₄HCl₃F₆O, presents a unique case for NMR analysis due to the interplay between its hydroxyl proton and two trifluoromethyl groups. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, the causality behind experimental choices, and detailed protocols for data acquisition. We will explore the structural features that dictate the spectral appearance, focusing on chemical shifts, integration, and the observation of long-range ¹H-¹⁹F spin-spin coupling.

Introduction: The Significance of Fluorine in NMR

This compound is a halogenated alcohol whose structure is rich with NMR-active nuclei. The presence of fluorine makes ¹⁹F NMR a powerful analytical tool. The ¹⁹F nucleus has a spin of I = ½ and a high gyromagnetic ratio, affording it a receptivity of 83% compared to the proton.[1][2] This high sensitivity, combined with a wide chemical shift range, makes ¹⁹F NMR an exquisitely sensitive probe of the local electronic environment, capable of detecting subtle molecular changes.[1][2][3] This guide will dissect the ¹H and ¹⁹F NMR spectra of this compound, demonstrating how these two techniques provide complementary structural information.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra, we must first analyze the molecule's structure and symmetry.

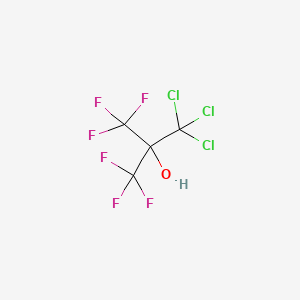

Caption: Molecular structure of this compound.

At room temperature, there is rapid rotation around the central carbon-carbon single bond. This conformational averaging renders the two trifluoromethyl (-CF₃) groups chemically and magnetically equivalent. Consequently, all six fluorine atoms are equivalent on the NMR timescale. The molecule possesses a single, unique hydroxyl proton (-OH). This symmetry analysis predicts a simple spectrum: one signal in the ¹H NMR and one signal in the ¹⁹F NMR.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a single resonance corresponding to the hydroxyl proton.

-

Chemical Shift (δ): The chemical shift of a hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[4][5] In a typical non-polar solvent like CDCl₃, the signal might appear between 2-5 ppm.[6][7] However, the potent electron-withdrawing effects of the adjacent trichloromethyl (-CCl₃) and two trifluoromethyl (-CF₃) groups significantly increase the acidity of the alcohol. This deshielding effect is expected to shift the proton signal further downfield.

-

Integration: The integrated area of this signal will correspond to a single proton.

-

Multiplicity (Spin-Spin Coupling): The hydroxyl proton is separated from the six equivalent fluorine atoms by four bonds (H-O-C-C-F). This allows for the possibility of long-range scalar coupling, denoted as ⁴J_HF_. Coupling to the six equivalent fluorine nuclei (n=6) would split the proton signal into a septet (according to the 2nI+1 rule, where I=½). Such long-range ¹H-¹⁹F couplings, while often small, are frequently observed and provide valuable structural information.[1][2]

Analysis of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to display one primary signal due to the equivalence of the six fluorine atoms.

-

Chemical Shift (δ): Trifluoromethyl groups typically resonate in a well-defined region of the ¹⁹F NMR spectrum. The exact chemical shift is sensitive to the nature of the neighboring substituents.[8] For a CF₃ group attached to a quaternary carbon bearing a hydroxyl and a trichloromethyl group, a signal in the range of -75 to -85 ppm (relative to CFCl₃ at 0 ppm) is expected. For instance, the ¹⁹F NMR signal for 2,2,2-trifluoroethanol appears as a triplet centered around -77.5 ppm.[9] The additional electron-withdrawing groups in the target molecule will influence this position.

-

Integration: The integral of this signal will correspond to six fluorine atoms.

-

Multiplicity (Spin-Spin Coupling): The six equivalent fluorine atoms are coupled to the single hydroxyl proton over four bonds. This ⁴J_FH_ coupling will split the ¹⁹F signal into a doublet (n=1). The magnitude of the coupling constant (J) observed in the ¹⁹F spectrum will be identical to that in the ¹H spectrum (⁴J_HF_ = ⁴J_FH_).

Caption: Spin-spin coupling pathway in this compound.

Summary of Predicted NMR Data

The expected NMR parameters are summarized in the table below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J_HF_) | Integration |

| ¹H | > 4.0 (Solvent dependent) | Septet | ~1-2 Hz | 1H |

| ¹⁹F | -75 to -85 | Doublet | ~1-2 Hz | 6F |

Field-Proven Experimental Protocol

Acquiring high-quality, interpretable spectra requires careful experimental design. The following protocol is a self-validating system designed to confirm the spectral assignments and coupling patterns.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a dry, deuterated aprotic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: Using an aprotic solvent like DMSO-d₆ is highly recommended. It acts as a hydrogen bond acceptor, which slows down the rate of proton exchange of the -OH group, resulting in sharper signals and better resolution of the fine coupling structure.[10][11] Traces of water or acid can catalyze this exchange, causing the -OH signal to broaden or even collapse into a singlet, obscuring the coupling.

-

-

Internal Standard:

-

For ¹H NMR, add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) can be used, or an internal standard like α,α,α-trifluorotoluene (δ ≈ -63 ppm) can be added if it does not interfere with the analyte signals.[12]

-

-

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if any particulate matter is present.

Step 2: NMR Data Acquisition

-

Instrumentation: Utilize a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-channel probe capable of observing both ¹H and ¹⁹F frequencies.[13][14]

-

¹H Spectrum Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard 1D ¹H spectrum. Use a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, ensuring accurate integration.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹⁹F Spectrum Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard 1D ¹⁹F spectrum.

-

-

Decoupling Experiments (Validation):

-

¹⁹F-Decoupled ¹H Spectrum: Acquire a ¹H spectrum while simultaneously irradiating the ¹⁹F frequency. The septet for the -OH proton should collapse into a sharp singlet, confirming the ¹H-¹⁹F coupling.

-

¹H-Decoupled ¹⁹F Spectrum: Acquire a ¹⁹F spectrum while decoupling the ¹H channel. The doublet for the -CF₃ groups should collapse into a singlet. This definitively validates the coupling relationship.[8][15]

-

Caption: Experimental workflow for NMR analysis and validation.

Conclusion

The NMR spectra of this compound are elegantly simple yet highly informative. The chemical equivalence of the two trifluoromethyl groups leads to single resonances in both the ¹H and ¹⁹F spectra. The key diagnostic feature is the four-bond ¹H-¹⁹F coupling (⁴J_HF_), which manifests as a septet in the ¹H spectrum and a doublet in the ¹⁹F spectrum. Understanding these patterns and the experimental conditions required to resolve them is crucial for the unambiguous structural elucidation of this and similar highly fluorinated molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret these critical datasets.

References

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

The Halogen Advantage: A Technical Guide to the Biological Activity of Halogenated Organic Compounds

Introduction: The Strategic Incorporation of Halogens in Bioactive Compounds

In the landscape of medicinal chemistry and drug discovery, the deliberate introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into organic molecules is a long-established and powerful strategy. Far from being mere steric bulk, halogens exert profound and nuanced effects on a compound's physicochemical properties, thereby shaping its biological activity. This guide provides an in-depth exploration of the multifaceted roles of halogenation, from enhancing drug-target interactions to modulating metabolic stability and pharmacokinetic profiles. We will delve into the fundamental principles governing the bioactivity of halogenated compounds, detail the experimental methodologies for their evaluation, and provide a balanced perspective on the associated toxicological considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogens in the design of novel therapeutics.

Part 1: The Mechanistic Underpinnings of Halogen-Modulated Biological Activity

The influence of halogens on a molecule's biological activity is not monolithic; it is a composite of several distinct physicochemical effects. Understanding these contributions is paramount for the rational design of halogenated drug candidates.

The Halogen Bond: A Key Non-Covalent Interaction

A pivotal concept in understanding the bioactivity of halogenated compounds is the halogen bond (XB) . This is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base (e.g., a lone pair on an oxygen, nitrogen, or sulfur atom). This electrophilic character arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond to the rest of the molecule.[1][2]

The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.[3] Fluorine, being highly electronegative and having low polarizability, is generally not considered a halogen bond donor.[4] This interaction is highly directional and can significantly contribute to the binding affinity and selectivity of a ligand for its protein target.[5]

Diagram: The Halogen Bond (σ-hole) Interaction

Caption: A schematic representation of a halogen bond between a halogenated ligand (R-X) and a Lewis base (Y) on a protein target.

Modulation of Physicochemical Properties

Beyond halogen bonding, the introduction of halogens can fine-tune a range of molecular properties critical for drug action:

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] This property is crucial for reaching intracellular targets.

-

Metabolic Stability: The substitution of a metabolically labile hydrogen atom with a halogen, particularly fluorine, can block sites of oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a drug.

-

Acidity/Basicity: The strong electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH. This can impact receptor binding and solubility.

-

Molecular Conformation: The steric bulk of halogen atoms can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

Part 2: A Practical Guide to Assessing Biological Activity

A thorough evaluation of a halogenated compound's biological activity requires a suite of well-designed experiments. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Cytotoxicity and Antiproliferative Assays

A primary step in characterizing a new compound is to assess its effect on cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

-

Compound Treatment: Prepare serial dilutions of the halogenated compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[8]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[7]

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Data Acquisition: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.[7]

Target Engagement and Binding Affinity Assays

To understand the mechanism of action, it is crucial to determine if the compound directly interacts with its intended molecular target.

This is a highly sensitive method to measure the affinity of a ligand for a receptor.[9][10]

Protocol:

-

Preparation of Membranes/Cells: Prepare cell membranes or whole cells expressing the target receptor.

-

Competitive Binding: Incubate the membranes/cells with a fixed concentration of a radiolabeled ligand and increasing concentrations of the unlabeled halogenated test compound.[9]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki).[9]

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[11][12]

Protocol:

-

Sample Preparation: Prepare solutions of the purified protein target and the halogenated compound in the same buffer.[13]

-

ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

-

Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.[11]

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm, which can be fit to a binding model to determine the thermodynamic parameters.[14]

Diagram: Experimental Workflow for Assessing Biological Activity

Caption: A generalized workflow for the biological and toxicological evaluation of a novel halogenated organic compound.

Part 3: Toxicological Profile of Halogenated Compounds

While halogenation can bestow desirable pharmacological properties, it is also associated with potential toxicity. Many persistent organic pollutants (POPs) are halogenated compounds.[15] Therefore, a thorough toxicological assessment is a critical component of the development of any new halogenated therapeutic.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause genetic damage.

The Ames test is a widely used method to identify chemical mutagens.[16][17] It uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause reverse mutations that restore the ability to synthesize histidine.[18]

Protocol:

-

Bacterial Strains: Use several different strains of S. typhimurium that are sensitive to different types of mutations.[19]

-

Exposure: Expose the bacteria to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[18]

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.[18]

-

Incubation and Colony Counting: Incubate the plates for 48 hours and count the number of revertant colonies. A significant increase in the number of colonies compared to the control indicates mutagenic potential.[16]

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[20]

Protocol:

-

Cell Culture and Treatment: Treat cultured mammalian cells with the test compound.

-

Harvesting and Staining: Harvest the cells and stain them to visualize the nuclei and micronuclei.

-

Microscopic Analysis: Score the cells for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

In Vivo Toxicology

If a compound shows promising in vitro activity and an acceptable genotoxicity profile, in vivo studies in animal models are necessary to evaluate its systemic toxicity, pharmacokinetics, and efficacy. These studies are highly regulated and must be conducted in accordance with established guidelines.[21]

Part 4: Case Studies in Drug Development

The strategic use of halogenation is exemplified in numerous approved drugs.

-

Vemurafenib (Zelboraf): This BRAF kinase inhibitor, used to treat melanoma, contains both chlorine and fluorine atoms. The halogenation pattern was optimized to enhance binding affinity and selectivity for the target kinase.

-

Halogenated Anesthetics (e.g., Isoflurane, Sevoflurane): These volatile liquids are widely used for general anesthesia. Their mechanism of action involves modulating the function of ion channels in the central nervous system, such as GABA-A and NMDA receptors.[22][23] Their halogenation is critical for their anesthetic properties and pharmacokinetic profiles. However, they have been linked to idiosyncratic liver injury, highlighting the importance of toxicological monitoring.[24][25]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

Halogenation is a powerful and versatile tool in drug discovery and development. By understanding the intricate ways in which halogens influence molecular properties and biological interactions, researchers can rationally design more potent, selective, and metabolically stable drug candidates. The continued exploration of halogen bonding and other halogen-specific effects will undoubtedly lead to the development of novel therapeutics for a wide range of diseases. However, the potential for toxicity necessitates a rigorous and comprehensive evaluation of any new halogenated compound to ensure its safety and efficacy.

References

- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456285/]

- Ames Test Protocol. AAT Bioquest. [URL: https://www.aatbio.com/resources/protocols-and-troubleshooting/ames-test-protocol]

- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [URL: https://microbeonline.

- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. [URL: https://bio-protocol.org/e2950]

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01552]

- Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/service/radioligand-binding-assay/]

- Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution. OpenAnesthesia. [URL: https://www.openanesthesia.org/inhaled_anesthetic_agents_mechanism_of_action_uptake_and_distribution/]

- The Ames Test. Lawrence University. [URL: https://www.lawrence.edu/mf/dept/biology/de_stasio/Bio132/The_Ames_Test.pdf]

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm300155r]

- Radioligand binding assays and their analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15512768/]

- Halogenated Anesthetics. LiverTox - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548859/]

- Ames Test Kits. Biotoxicity. [URL: https://www.biotoxicity.com/ames-test-kits/]

- Ames Test. Charles River Laboratories. [URL: https://www.criver.com/products-services/safety-assessment/in-vitro-toxicology/genetic-toxicology-assays/ames-test]

- Saturation Radioligand Binding Assays. Alfa Cytology. [URL: https://www.rdcthera.

- Inhalation anaesthetics: types, mechanism of action and adverse effects. Medical Science. [URL: https://medicinescience.org/index.php/medsci/article/view/289]

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562086/]

- Radiometric Ligand-Binding Assays. Revvity. [URL: https://www.revvity.com/application-note/radiometric-ligand-binding-assays]

- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [URL: https://www.materials-talks.com/best-practices-for-isothermal-titration-calorimetry-to-study-binding-interactions-part-1/]

- Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32810589/]

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30929235/]

- Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20432954/]

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/jm300155r]

- Study of the genotoxic activity of six halogenated acetonitriles, using the SOS chromotest, the Ames-fluctuation test and the newt micronucleus test. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8054148/]

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]

- Video: Inhalational Anesthetics: Overview. JoVE. [URL: https://www.jove.

- Inhalational Anesthetic. StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534204/]

- Use of the SOS chromotest, the Ames-fluctuation test and the newt micronucleus test to study the genotoxicity of four trihalomethanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8122396/]

- Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40286029/]

- Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. MDPI. [URL: https://www.mdpi.com/1420-3049/30/7/1419]

- Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. MDPI. [URL: https://www.mdpi.com/1420-3049/30/7/1419/htm]

- Molecular mechanical study of halogen bonding in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21837693/]

- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3831154/]

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm401247e]

- Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. Benchchem. [URL: https://www.benchchem.com/application-notes/bca8141-application-note-cytotoxicity-assay-6-acetonyldihydrochelerythrine]

- LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-261ger51yl47/v1]

Sources

- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 2. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. criver.com [criver.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. biotoxicity.com [biotoxicity.com]

- 20. Study of the genotoxic activity of six halogenated acetonitriles, using the SOS chromotest, the Ames-fluctuation test and the newt micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo studies on halogen compound interactions. IV. Interaction among different halogen derivatives with and without synergistic action on liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. openanesthesia.org [openanesthesia.org]

- 23. Video: Inhalational Anesthetics: Overview [jove.com]

- 24. Halogenated Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ijcmph.com [ijcmph.com]

historical development of organofluorine chemistry

An In-depth Technical Guide to the Historical Development of Organofluorine Chemistry

Abstract

Organofluorine chemistry, a field that began with tentative explorations into the synthesis of the uniquely strong carbon-fluorine bond, has evolved into a cornerstone of modern science and industry.[1][2][3] Its history is a compelling narrative of overcoming extreme reactivity, serendipitous discoveries, and the rational design of molecules that have profoundly shaped materials science, medicine, and agriculture. This guide traces the development of organofluorine chemistry from the initial, hazardous attempts to isolate elemental fluorine to the sophisticated synthesis of complex, life-saving pharmaceuticals. We will explore the pivotal discoveries, the scientists who made them, and the causal links between historical necessity and chemical innovation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital scientific discipline.

Part 1: The Dawn of a New Field (19th Century)

The story of organofluorine chemistry is unique in that it began even before its principal element, fluorine, was isolated.[1][2][3] The journey was marked by significant peril, as the extreme reactivity of fluorine and its precursors posed formidable challenges to the pioneers of chemistry.

The Precursor Era: Taming "That Savage Beast"

For centuries, minerals like fluorspar (calcium fluoride) were used in metallurgy as fluxes to improve the flow of molten metals, a property that gave fluorine its name from the Latin "fluere," meaning "to flow."[1][2][4] In 1771, Carl Wilhelm Scheele discovered hydrofluoric acid, but it was quickly realized that this acid contained a new, highly reactive element that resisted all attempts at isolation.[1] The quest to isolate this element was perilous, with several chemists suffering severe poisoning or even death.

The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine (F₂) by electrolyzing a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride.[4][5] This monumental achievement, which required platinum-iridium electrodes to withstand the corrosive environment, earned Moissan the Nobel Prize in Chemistry in 1906.[4][6][7][8] The Nobel committee lauded his "great experimental skill with which you have studied that savage beast among the elements," a testament to the difficulty of the task.[4][7] Moissan's success opened the door to the direct study of fluorine's reactions, though its extreme reactivity with organic compounds—often resulting in explosions—meant that the development of organofluorine chemistry would require more subtle methods.[1]

First Encounters: Synthesizing the C-F Bond

The first synthesis of an organofluorine compound predates Moissan's achievement by over half a century. In 1835, Dumas and Péligot reported the formation of methyl fluoride.[1][9] However, a more significant early contribution came from the Russian chemist and composer Alexander Borodin. In 1862, Borodin prepared benzoyl fluoride by treating benzoyl chloride with potassium bifluoride.[1][9] This was the first documented instance of nucleophilic halogen exchange (Halex), a method that would become a fundamental pillar of industrial fluorochemical production.[1]

Part 2: The Age of Reagents and Early Industrialization (Early-Mid 20th Century)

With elemental fluorine still too difficult to handle for routine synthesis, the field's progress hinged on the development of safer, more controllable fluorinating agents. This period saw the rise of pioneering chemists who created the tools that would unlock the industrial potential of organofluorine compounds.

Overcoming Reactivity: The Swarts Reaction

The most significant advance in early fluorination chemistry came from the Belgian chemist Frédéric Swarts. Beginning in the 1890s, Swarts developed a robust method for introducing fluorine into organic molecules using antimony trifluoride (SbF₃), often with a chlorine source to regenerate the active species.[9][10] This process, now known as the Swarts reaction, provided a far more controlled and selective alternative to direct fluorination with F₂.[10]

Causality of the Swarts Reaction: The violence of reactions with elemental fluorine stems from its incredibly high reactivity, which leads to non-selective bond cleavage and combustion. Swarts's use of a metal fluoride provided a milder source of the fluoride nucleophile. This allowed for the targeted replacement of other halogens (typically chlorine) with fluorine without destroying the carbon skeleton of the molecule. This innovation was transformative, enabling the synthesis of a wide range of chlorofluoro- and bromofluoro- derivatives for the first time.[10] Using his method, Swarts prepared the first chlorofluorocarbon (CFC), CF₂Cl₂ (Freon-12), a compound that would later have immense industrial importance.[11][12]

The Rise of Industrial Giants: CFCs and Fluoropolymers

The 1920s and 1930s saw the translation of academic discoveries into large-scale industrial applications.

-

Chlorofluorocarbons (CFCs): In the late 1920s, General Motors was searching for a non-toxic, non-flammable alternative to hazardous refrigerants like ammonia and sulfur dioxide. They turned to DuPont, where chemist Thomas Midgley Jr. and his team, using a modified Swarts reaction, synthesized and evaluated dichlorodifluoromethane (Freon-12).[4][9] Its ideal properties led to its rapid commercialization in 1930 through a joint venture between GM and DuPont.[4] CFCs revolutionized refrigeration and air conditioning, becoming a massive commercial success.[4][9]

-

The Serendipitous Discovery of PTFE: On April 6, 1938, a remarkable accident occurred at a DuPont laboratory in New Jersey.[13] Dr. Roy J. Plunkett, a 27-year-old chemist, was investigating tetrafluoroethylene (TFE) gas as a potential refrigerant.[14][15][16] When he and his assistant, Jack Rebok, opened the valve on a pressurized cylinder of TFE, no gas came out, despite the cylinder's weight indicating it was full.[14][16] Instead of discarding the cylinder, they sawed it open and discovered a waxy, white solid coating the inside.[14] The TFE gas had spontaneously polymerized into polytetrafluoroethylene (PTFE).[13][14][16]

This new material, soon trademarked as Teflon®, was found to be extraordinarily inert to virtually all chemicals and possessed an incredibly low coefficient of friction, making it one of the most slippery materials known.[13][16] Though expensive to produce, its unique properties made it invaluable for industrial and military applications.[16][17]

The Manhattan Project: A Catalyst for Innovation

World War II, and specifically the Manhattan Project, created an urgent and unprecedented demand for new fluorinated materials.[1][18] The project required the separation of uranium isotopes (U-235 from U-238), which was accomplished by gaseous diffusion of the highly corrosive and reactive compound uranium hexafluoride (UF₆).[1][9][19] UF₆ was nearly as reactive as elemental fluorine itself, and it destroyed conventional lubricants, gaskets, and seals.[1]

This critical need spurred the development of two major industrial-scale fluorination processes:

-

The Fowler Process: Based on earlier work by Ruff, this method employs high-valency metal fluorides, particularly cobalt trifluoride (CoF₃), to replace all hydrogen atoms in a hydrocarbon with fluorine at high temperatures.[1]

-

Electrochemical Fluorination (ECF): Developed by Joseph H. Simons at Pennsylvania State University in the 1930s and scaled up for the war effort, the "Simons Process" involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride.[9][19][20] This technique proved to be a safer and more cost-effective method for producing highly stable, perfluorinated materials that could withstand the harsh conditions of uranium enrichment.[9][19][20] The details of the process were kept secret until after the war.[1]

These wartime developments dramatically expanded the scale and accessibility of fluorinated compounds, laying the groundwork for the post-war boom in organofluorine chemistry.[1][3]

Part 3: The Modern Era - Sophistication and Specificity (Mid 20th Century - Present)

The second half of the 20th century witnessed a shift from bulk chemical production towards the synthesis of highly specialized fluorinated molecules with specific functions, particularly in the life sciences.

A New Generation of Fluorinating Agents

The harsh, exhaustive fluorination methods of the past were unsuitable for creating complex molecules with sensitive functional groups. This drove the search for milder, more selective reagents. The major breakthrough was the development of electrophilic fluorinating agents, often called "N-F" reagents because they feature a relatively weak nitrogen-fluorine bond.[21] These reagents deliver an "F⁺" equivalent to a nucleophilic substrate, allowing for precise fluorination under mild conditions.

| Reagent Name | Acronym | Key Characteristics |

| Perfluoro-N-fluoropiperidine | - | One of the earliest N-F reagents, though its efficiency was limited.[21] |

| N-Fluorobenzenesulfonimide | NFSI | A highly effective, stable, and widely used electrophilic fluorinating agent.[22] |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A user-friendly, crystalline solid with high fluorinating power, making it one of the most popular modern reagents.[21][22][23] |

| N-Fluorosultam | - | A thermally stable solid reagent developed in the late 1980s.[21] |

These modern reagents have made the synthesis of complex fluorinated molecules accessible to non-specialist chemists, ushering in a "golden age" of fluorine chemistry.[21]

Experimental Workflow: Electrophilic Fluorination

Below is a generalized workflow for the electrophilic fluorination of a nucleophilic carbon, such as an enolate.

Caption: Generalized workflow for electrophilic fluorination of a carbonyl compound.

The Pharmaceutical and Agrochemical Revolution

The introduction of fluorine into bioactive molecules has become a powerful strategy in drug discovery. The unique properties of fluorine and the C-F bond can dramatically improve a drug's efficacy and pharmacological profile.[24][25]

Key Physicochemical Effects of Fluorine Substitution:

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[1][2][3] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (like Cytochrome P450), increasing the drug's half-life.[24]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger, more favorable interactions with target proteins.

-

Lipophilicity: A trifluoromethyl (-CF₃) group can significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[9]

This strategy led to a wave of groundbreaking medicines:

-

1954: The first fluorinated pharmaceutical, fludrocortisone , a synthetic corticosteroid, was brought to market.[26]

-

1957: The discovery that 5-fluorouracil (5-FU) has significant anti-cancer activity marked a pivotal moment.[9][25] It was one of the first examples of rational drug design, where a molecule was intentionally modified to act as an antimetabolite.[9]

-

1980s-Present: A surge in the approval of fluoro-pharmaceuticals occurred, including blockbuster drugs like the cholesterol-lowering agent atorvastatin (Lipitor) , the antidepressant fluoxetine (Prozac) , and the fluoroquinolone class of antibiotics.[9][24][26] Today, it is estimated that fluorine is present in a significant percentage of all new pharmaceuticals.[9]

Similarly, fluorinated compounds became essential in agrochemicals, leading to potent and effective herbicides and pesticides.[1][3]

Advanced Materials and Environmental Considerations

The same properties that make organofluorine compounds useful also create challenges. The extreme stability of the C-F bond means that many per- and polyfluoroalkyl substances (PFAS) are highly persistent in the environment, earning them the name "forever chemicals."[27][28]

PFAS have been used for decades in a vast array of industrial and consumer products, including:

-

Stain and water-repellent coatings for textiles and carpets[27][29][31]

-

Surfactants in the production of fluoropolymers like Teflon®[28][31]

Growing awareness of the bioaccumulation and potential health risks associated with certain PFAS, such as PFOA and PFOS, has led to regulatory action and a voluntary phase-out by major manufacturers like 3M in the early 2000s.[28][29][30] This has driven a shift in the industry, from the ozone-depleting CFCs to hydrofluorocarbons (HFCs) and now towards developing new generations of fluorinated materials with improved environmental profiles.[9]

Part 4: Conclusion and Future Outlook

From the perilous isolation of elemental fluorine to the design of targeted cancer therapies, the history of organofluorine chemistry is a story of remarkable scientific progress. The field has repeatedly transformed itself, driven by industrial needs, wartime imperatives, and the quest for better medicines. The unique and powerful effects of the fluorine atom have secured its place as an indispensable tool for chemists across all disciplines.

The journey is far from over. Current research focuses on developing even more sophisticated fluorination methods, such as late-stage C-H fluorination to modify complex molecules without lengthy synthesis, and asymmetric fluorination to create specific stereoisomers. As our understanding of the subtle influence of fluorine on molecular properties deepens, its role in designing the next generation of materials, medicines, and sustainable technologies will only continue to grow.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276-289. [Link]

-

Wikipedia. Organofluorine chemistry. [Link]

-

ITRC. (2020). History and Use of Per- and Polyfluoroalkyl Substances (PFAS). [Link]

-

ITRC. (2022). History and Use of Per- and Polyfluoroalkyl Substances (PFAS). [Link]

-

American Chemical Society. The discovery of PTFE also known as Teflon. [Link]

-

National Inventors Hall of Fame. Roy J. Plunkett. [Link]

-

PTFE Machinery. Exploring the Origins of PTFE: A Comprehensive Guide. [Link]

-

Bellis, M. (2020). The Invention of Teflon: Roy Plunkett. ThoughtCo. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

-

NobelPrize.org. The Nobel Prize in Chemistry 1906. [Link]

-

Beilstein Journals. Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

-

Encyclopedia.com. Swarts, Frédéric Jean Edmond. [Link]

-

Kiddle. Frédéric Swarts Facts for Kids. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

-

Wikiwand. Frédéric Swarts. [Link]

-

Relentless Health. The History of PFAS Compounds: A Deep Dive into "Forever Chemicals". [Link]

-

Wikipedia. History of fluorine. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. [Link]

-

Wikipedia. Joseph H. Simons. [Link]

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Wikipedia. Perfluorinated compound. [Link]

-

Toon, R. (2011). The discovery of fluorine. Royal Society of Chemistry: Education. [Link]

-

Britannica. Henri Moissan. [Link]

-

Rincón educativo. Henri Moissan, Nobel Prize for isolating fluorine. [Link]

-

Berger, U., & Herzke, D. (2006). Perfluorinated Compounds: Occurrence and Uses in Products. ResearchGate. [Link]

-

Hiyama, T. (2000). Biologically Active Organofluorine Compounds. SciSpace. [Link]

-

Zipse, H., & Renaud, P. (2019). The three generations of reagents for radical fluorination. ResearchGate. [Link]

-

Penn State Materials Research Institute. Joseph Simons. [Link]

-

Frostburg State University. Frederic Swarts. [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. History of fluorine - Wikipedia [en.wikipedia.org]

- 5. rinconeducativo.org [rinconeducativo.org]

- 6. nobelprize.org [nobelprize.org]

- 7. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 8. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.com [encyclopedia.com]

- 11. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 12. wikiwand.com [wikiwand.com]

- 13. teflon.com [teflon.com]

- 14. easeals.co.uk [easeals.co.uk]

- 15. invent.org [invent.org]

- 16. Roy Plunkett and the Invention of Teflon [thoughtco.com]

- 17. Exploring the Origins of PTFE: A Comprehensive Guide - PTFE Machinery [ptfe-machinery.com]

- 18. researchgate.net [researchgate.net]

- 19. Joseph H. Simons - Wikipedia [en.wikipedia.org]

- 20. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 21. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 24. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The History of PFAS Compounds: A Deep Dive into "Forever Chemicals" [relentlesshealth.com]

- 28. Perfluorinated compound - Wikipedia [en.wikipedia.org]

- 29. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 30. midwestadvocates.org [midwestadvocates.org]

- 31. researchgate.net [researchgate.net]

reactivity of trifluoromethyl groups in organic compounds

An In-depth Technical Guide to the Reactivity of Trifluoromethyl Groups in Organic Compounds

Authored by a Senior Application Scientist

Foreword: Beyond an Inert Substituent